2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide is a complex organic compound with the chemical formula and a molecular weight of 394.5 g/mol. This compound is notable for its potential pharmaceutical applications, particularly as an inhibitor of spleen tyrosine kinase, which is implicated in various diseases including asthma, chronic obstructive pulmonary disease, and rheumatoid arthritis . The compound's structure includes a butanamide moiety, an acetamido group, and a methylsulfanyl substituent, contributing to its unique properties.
The compound is classified under the category of amino heteroaryl compounds. It can be sourced from chemical databases such as Chemsrc and patent literature, which detail its synthesis and potential applications in drug development . Its CAS number is 2034194-39-1, which allows for easy identification in chemical inventories.
The synthesis of 2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide typically involves multi-step organic reactions. Key steps may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity. For instance, the use of polar aprotic solvents might facilitate better solubility for reactants and intermediates during synthesis .
The molecular structure of 2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide can be visualized using molecular modeling software that represents its three-dimensional conformation. Key features include:
Molecular data such as bond lengths, angles, and torsional angles can be derived from computational chemistry methods or X-ray crystallography studies if available .
The compound may undergo various chemical reactions typical for amides and sulfides:
Understanding the kinetics and thermodynamics of these reactions provides insight into the stability and reactivity of the compound under different conditions .
As an inhibitor of spleen tyrosine kinase, the mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate interaction. This inhibition can lead to reduced signaling pathways associated with inflammation and immune responses.
Quantitative analysis through assays can determine IC50 values (the concentration needed to inhibit 50% of enzyme activity), providing insights into potency relative to other compounds .
While specific values for density and boiling point are not provided in the sources reviewed, typical properties for similar compounds suggest moderate solubility in organic solvents and potential stability under standard laboratory conditions.
The compound's reactivity profile suggests it may participate in both electrophilic and nucleophilic reactions due to its functional groups. Stability against hydrolysis under neutral pH conditions can also be inferred .
This compound holds promise in medicinal chemistry as a therapeutic agent targeting diseases mediated by spleen tyrosine kinase. Its development could lead to new treatments for chronic inflammatory conditions such as asthma and rheumatoid arthritis . Additionally, it serves as a valuable model compound for studying structure-activity relationships in drug design.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4